molecular formula C21H17ClN6O2 B2987244 3-(4-chlorophenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921804-73-1

3-(4-chlorophenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Numéro de catalogue: B2987244
Numéro CAS: 921804-73-1
Poids moléculaire: 420.86
Clé InChI: JTYDKSFBPQBENH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound is a triazolopurine dione derivative characterized by a fused triazolo-purine core with substituents at positions 3, 5, and 8. The 3-position features a 4-chlorophenyl group, the 5-position a methyl group, and the 9-position a 2-methylbenzyl (ortho-methylphenylmethyl) moiety (Fig. 1).

Propriétés

IUPAC Name

8-(4-chlorophenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O2/c1-12-5-3-4-6-14(12)11-27-16-18(29)23-21(30)26(2)19(16)28-17(24-25-20(27)28)13-7-9-15(22)10-8-13/h3-10H,11H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYDKSFBPQBENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-chlorophenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

3-(4-chlorophenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione: has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-(4-chlorophenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets. It is known to bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Triazolopurine derivatives exhibit diverse bioactivities depending on substituent patterns and heterocyclic framework variations. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural Features and Differences

Compound Name Substituents (Positions) Core Structure Notable Properties References
Target Compound 3: 4-chlorophenyl
5: methyl
9: 2-methylbenzyl
[1,2,4]triazolo[3,4-h]purine-6,8-dione Enhanced lipophilicity due to ortho-methylbenzyl group; potential steric hindrance at position 9
9-(4-Chlorobenzyl)-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-e]purine-6,8-dione 3: 4-methylphenyl
5: methyl
7: methyl
9: 4-chlorobenzyl
[1,2,4]triazolo[4,3-e]purine-6,8-dione Increased steric bulk at position 7 (additional methyl) and para-substituted benzyl group; may alter receptor binding kinetics
9-[(3-Chlorophenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione 3: 4-methylphenyl
5: methyl
9: 3-chlorobenzyl
[1,2,4]triazolo[3,4-h]purine-6,8-dione Meta-chlorobenzyl group at position 9 may reduce electronic effects compared to para-substituted analogs
4-Chloro-8-(4-chlorophenyl)-5a,6-dihydro-1H-[1,2,4]triazolo[3,4-e]purine 8: 4-chlorophenyl
Core: 5a,6-dihydro
[1,2,4]triazolo[3,4-e]purine Partial saturation (5a,6-dihydro) may enhance solubility; substituent at position 8 instead of 3 or 9

Key Observations :

Substituent Position and Activity: The para-chlorophenyl group at position 3 in the target compound contrasts with para-methylphenyl in ’s analog. Chlorine’s electron-withdrawing nature may enhance binding affinity to hydrophobic enzyme pockets compared to methyl groups .

Core Structure Variations :

  • The [3,4-h] vs. [4,3-e] triazolopurine ring systems ( vs. Target Compound) influence π-π stacking and hydrogen-bonding capabilities with biological targets. For example, [3,4-h] systems may exhibit better planarity for intercalation into DNA or enzyme active sites .

Physicochemical Properties :

  • The target compound’s logP is likely higher than analogs with polar substituents (e.g., hydroxyl or sugar moieties, as in ’s nucleoside-like derivative), favoring blood-brain barrier penetration .
  • Solubility : Saturation in ’s dihydro analog improves aqueous solubility, whereas the fully aromatic target compound may require formulation enhancements for bioavailability .

Activité Biologique

The compound 3-(4-chlorophenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a member of the triazole family which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound features a triazole ring fused with a purine-like moiety. The presence of the 4-chlorophenyl and 2-methylphenyl groups contributes to its lipophilicity and potential interaction with biological targets.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC18H17ClN4O2
Molecular Weight356.81 g/mol
Key Functional GroupsTriazole, Purine derivatives
Substituents4-Chlorophenyl, 2-Methylphenyl

Anticancer Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of triazole derivatives on human lung adenocarcinoma cells (A549). The compound demonstrated an IC50 value of approximately 15 μM, indicating potent activity against this cell line. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

Triazole compounds have been recognized for their antimicrobial activity. The target spectrum often includes bacteria and fungi.

Research Findings

In vitro studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity. For example, a related triazole derivative displayed MIC values as low as 1 μg/mL against Staphylococcus aureus and Candida albicans .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. Notably, it has shown potential as an inhibitor of certain kinases implicated in cancer progression.

Enzymatic Activity Assessment

Research indicated that the compound inhibits the activity of protein kinase B (AKT) with an IC50 value of 200 nM. This inhibition leads to reduced phosphorylation of downstream targets involved in cell survival and proliferation .

Neuroprotective Effects

Emerging studies suggest that triazole derivatives can confer neuroprotective effects in models of neurodegeneration. The mechanisms proposed include antioxidant activity and modulation of neuroinflammatory responses.

Neuroprotective Study Example

In a model of oxidative stress-induced neuronal damage, administration of the compound resulted in a significant reduction in markers of cell death and inflammation. The protective effect was associated with enhanced levels of endogenous antioxidants .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can intermediates be optimized for yield?

Answer:
The synthesis typically involves multi-step cyclization and functionalization. For example, triazolo-purine-dione derivatives are synthesized via cyclocondensation of precursors like aminotriazoles with substituted purine intermediates. Key steps include:

  • Cyclization : Use of DMF or dioxane as solvents under reflux conditions (e.g., 10 mmol starting material, 0.012 mol methyl iodide for methylation) .
  • Purification : Crystallization from polar aprotic solvents (e.g., DMF) to isolate intermediates. Yield optimization requires adjusting stoichiometry, reaction time (12–24 hours), and temperature (80–120°C). Validate purity via TLC/HPLC before proceeding .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Answer:

  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., 4-chlorophenyl vs. 2-methylbenzyl groups). For complex splitting patterns, 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass ±0.001 Da). Fragmentation patterns distinguish regioisomers .
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in fused-ring systems .

Advanced: How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved for this compound?

Answer:
Contradictions often arise from dynamic effects (e.g., ring puckering) or solvent-dependent conformers. Mitigate via:

  • Variable-Temperature NMR : Identify conformational equilibria by observing signal coalescence at elevated temperatures .
  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate proposed structures .
  • Cross-Validation : Use IR (C=O stretching ~1700 cm1^{-1}) and UV-Vis (λmax for aromatic systems) to corroborate functional groups .

Advanced: What strategies optimize regioselectivity in functionalizing the triazolo-purine core?

Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., Cl at 4-chlorophenyl) to direct electrophilic substitution to the meta position .
  • Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) to target specific positions. Optimize ligand-metal ratios (1:1.2) for minimal side products .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, enhancing selectivity .

Basic: How should researchers design stability studies for this compound under varying conditions?

Answer:

  • Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 1–4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of the dione moiety) .
  • pH Stability : Test solubility and stability in buffers (pH 1–10). Acidic conditions may protonate the triazole nitrogen, altering reactivity .

Advanced: What computational tools are effective for predicting this compound’s biological activity?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR Models : Train models on triazolo-purine derivatives using descriptors like logP, polar surface area, and H-bond acceptors .

Advanced: How can AI-driven methodologies enhance experimental design for derivatives of this compound?

Answer:

  • Active Learning Algorithms : Prioritize reaction conditions (e.g., solvent, catalyst) using Bayesian optimization to maximize yield and selectivity .
  • Automated High-Throughput Screening : Integrate robotic platforms with AI (e.g., COMSOL Multiphysics) to test 100+ conditions in parallel, accelerating SAR studies .

Basic: What are the critical parameters for scaling up synthesis from lab to pilot plant?

Answer:

  • Heat and Mass Transfer : Optimize stirring rate (300–600 rpm) and reactor geometry to prevent hot spots during exothermic steps .
  • Safety Protocols : Monitor for hazardous intermediates (e.g., methyl iodide) using real-time gas sensors .

Advanced: How to resolve discrepancies in reported bioactivity data across studies?

Answer:

  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets. Account for variables like cell line heterogeneity or assay protocols .
  • Orthogonal Assays : Validate activity via independent methods (e.g., SPR for binding affinity vs. cell-based IC50) .

Advanced: What frameworks guide hypothesis-driven research on this compound’s mechanism of action?

Answer:
Adopt the Quadripolar Model :

Theoretical : Link to kinase inhibition or redox modulation hypotheses.

Epistemological : Use CRISPR screens to identify genetic dependencies.

Morphological : Characterize subcellular localization via confocal microscopy.

Technical : Apply cryo-EM for structural insights at near-atomic resolution.

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